molecular formula C12H15N3O4S B2655942 1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 875163-22-7

1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Katalognummer: B2655942
CAS-Nummer: 875163-22-7
Molekulargewicht: 297.33
InChI-Schlüssel: WSNHHIVEQYNZIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline-based sulfonamide derivative characterized by an ethyl substituent at the 1-position of the tetrahydroquinoxaline ring and dimethyl groups on the sulfonamide nitrogen. Quinoxaline derivatives are widely studied for their diverse pharmacological activities, including antiproliferative, neuropharmacological, and enzyme inhibitory properties . The ethyl and dimethyl substituents in this compound likely influence its lipophilicity, bioavailability, and binding interactions with biological targets, distinguishing it from analogs with bulkier or polar substituents.

Eigenschaften

IUPAC Name

1-ethyl-N,N-dimethyl-2,3-dioxo-4H-quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-4-15-10-6-5-8(20(18,19)14(2)3)7-9(10)13-11(16)12(15)17/h5-7H,4H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNHHIVEQYNZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)NC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The sulfonamide group can undergo nucleophilic substitution reactions, particularly with amines or alcohols under acidic or basic conditions.

Michael Addition

The compound can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, leading to more complex structures. For instance:

R2C CH C O R1+1 ethyl N N dimethyl 2 3 dioxo 1 2 3 4 tetrahydroquinoxaline 6 sulfonamideAdduct\text{R}_2\text{C CH C O R}_1+\text{1 ethyl N N dimethyl 2 3 dioxo 1 2 3 4 tetrahydroquinoxaline 6 sulfonamide}\rightarrow \text{Adduct}

Cyclization Reactions

Cyclization can occur when exposed to certain reagents (e.g., hydrazine), forming new ring structures that may enhance biological activity.

  • Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities. For example:

  • Anticancer activity has been reported against various cell lines.

  • The structure's modification through chemical reactions can lead to enhanced potency and selectivity.

Table: Biological Activity of Derivatives

Compound DerivativeCell Line TestedIC₅₀ (μg/mL)
Compound AHCT1161.9
Compound BMCF77.5

1-Ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a versatile compound with significant potential in medicinal chemistry due to its diverse reactivity and biological properties. Ongoing research into its synthesis and modifications continues to reveal new avenues for therapeutic applications.

  • References

This article synthesizes information from diverse sources including chemical databases and recent publications on quinoxaline derivatives and their biological activities . Further studies are encouraged to explore the full potential of this compound in drug development and other applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as a colchicine binding site inhibitor. In a study conducted in 2023, derivatives of tetrahydroquinoxaline sulfonamide were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these derivatives, one compound exhibited excellent inhibitory effects on tubulin polymerization and induced cell cycle arrest at the G2/M phase without triggering apoptosis . This finding suggests that derivatives of this compound could serve as effective anticancer agents.

PARP-1 Inhibition

Another significant application is in the design of PARP-1 inhibitors. A study utilized 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bioisosteric scaffold to develop new derivatives aimed at inhibiting PARP-1 activity, which is critical in DNA repair mechanisms in cancer cells . These derivatives showed promising results in inhibiting PARP-1 and could lead to advancements in targeted cancer therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The sulfonamide group is recognized as an effective bioisostere for amide groups in drug design . The modifications made to the tetrahydroquinoxaline structure can significantly influence biological activity and pharmacokinetics.

Modification Effect on Activity
Addition of alkyl groupsEnhanced solubility and bioavailability
Alteration of sulfonamide groupImproved binding affinity to target enzymes
Substituents on quinoxalineVaried antiproliferative effects across cell lines

Case Study 1: Antiproliferative Assays

In a study assessing various tetrahydroquinoxaline derivatives, compounds were tested for their ability to inhibit cell growth in several cancer cell lines. The most active compound demonstrated moderate to strong activity against all tested cells and was further analyzed for its mechanism of action through cellular assays .

Case Study 2: In Silico Studies

In silico studies predicted the pharmacokinetic properties of these compounds using tools like SwissADME. The results indicated that certain derivatives possess favorable drug-like characteristics, suggesting their potential for further development into therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological activity of quinoxaline sulfonamides is highly dependent on substituents at the tetrahydroquinoxaline nitrogen (R1) and sulfonamide nitrogen (R2). Key analogs and their substituents include:

Compound Name R1 (Quinoxaline N) R2 (Sulfonamide N) Additional Groups Reference
Target Compound 1-Ethyl N,N-Dimethyl - -
N,N-Dibenzyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide - N,N-Dibenzyl -
4-Sulfamoyl-phenyl derivative (7a) - 4-Sulfamoyl-phenyl Pyridinyl substituent
N-(3-Methoxyphenyl)-N-methyl analog (6E9) - N-(3-Methoxyphenyl)-N-methyl Methoxy group on aryl
1,4-Dimethyl-2,3-dioxo-tetrahydroquinoxaline-6-sulfonamide 1,4-Dimethyl - -
2.2.1. Neuropharmacological Effects
  • N,N-Dibenzyl analog : Exhibited the highest CNS depressant and anxiolytic activity at 2.5 mg/kg in Wistar rats, surpassing diazepam in efficacy .
  • 6-Nitro-1,4-dihydroquinoxaline-2,3-dione: Showed superior anxiolytic effects at 30 mg/kg compared to diazepam (1 mg/kg) in mice .
2.2.2. Enzyme Inhibition
  • DPP-4 Inhibitors :
    • 4-Sulfamoyl-phenyl derivative (7a) : IC50 = 0.60 nM, 1.6-fold more potent than linagliptin due to hydrogen-bonding interactions with the enzyme’s active site .
    • Pyridinyl and pyrimidinyl analogs (7c, d) : IC50 = 0.48 nM, attributed to additional sulfamoyl groups enhancing binding affinity .
    • 1,4-Dimethyl analog : Demonstrated selective DPP-4 inhibition and hypoglycemic effects comparable to linagliptin .
2.2.3. Antiproliferative Activity
  • N-Substituted pyrazolyl and thiazolyl derivatives : Exhibited moderate to high antiproliferative activity against cancer cell lines, with IC50 values in the micromolar range. Substituents like 3,5-dimethylpyrazole improved solubility and target engagement .
2.2.4. Physicochemical Properties
  • Melting Points: Varied significantly with substituents. For example: N,N-Dibenzyl analog: 265–267°C . 4-Sulfamoyl-phenyl derivative: 205–207°C .

Discussion: Substituent Effects on Pharmacological Profiles

  • Lipophilicity and Bioavailability : Ethyl and dimethyl groups in the target compound likely reduce molecular weight and increase lipophilicity compared to dibenzyl or aryl substituents, improving blood-brain barrier penetration for CNS applications.
  • Enzyme Binding : The dimethyl sulfonamide group may offer steric advantages over bulkier substituents (e.g., dibenzyl), enabling tighter binding to DPP-4 or PARP-1 active sites.
  • Safety Profile : Analogs with nitro or benzoyl groups showed mutagenic or antidopaminergic side effects , whereas sulfamoyl and methyl groups are associated with lower toxicity .

Biologische Aktivität

1-Ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure

The molecular formula of the compound is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S. The structural features that contribute to its biological activity include the sulfonamide group and the dioxo functionality.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays, revealing its potential in several therapeutic areas:

  • Antimicrobial Activity : Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial properties. In particular, studies have shown that certain nitroquinoxaline compounds exhibit significant activity against various bacterial strains and parasites .
  • Neuropharmacological Effects : Research indicates that related quinoxaline compounds exhibit anxiolytic and anticonvulsant effects. For instance, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide showed notable anxiolytic activity at a dose of 2.5 mg/kg in animal models .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cell lines. In vitro studies indicate that certain derivatives maintain a balance between antimicrobial efficacy and cytotoxicity, suggesting potential therapeutic windows for clinical applications .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple bacterial strains; nitroquinoxalines show >70% activity at low concentrations
AnxiolyticN,N-dibenzyl derivative shows significant effects at 2.5 mg/kg
AnticonvulsantSignificant activity observed; comparable to standard treatments
CytotoxicityModerate cytotoxicity in L6 rat skeletal muscle cells

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives indicates that modifications to the sulfonamide and dioxo groups can significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial and neuropharmacological effects. For example:

  • Electron-Withdrawing Groups : Enhancements in activity were noted with the introduction of halogen substituents.
  • Alkyl Substituents : Variations in alkyl chain length also affected potency and selectivity profiles against target pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via sulfonylation of quinoxaline precursors. For example, sulfonyl hydrazine derivatives are heated in dimethylformamide (DMF) with electrophilic reagents (e.g., isocyanates or thiocyanates) at 100–120°C. Post-synthesis, recrystallization from ethanol or aqueous mixtures improves purity. Column chromatography (silica gel, 5% ethyl acetate/hexane) is effective for isolating intermediates .
  • Key Parameters : Monitor reaction time (4–6 hrs), temperature, and stoichiometric ratios of reactants. Use IR and NMR to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, quinoxaline carbonyl peaks at ~1700 cm⁻¹) .

Q. How should researchers design initial biological activity assays for this compound?

  • Framework : Align with PARP-1 inhibition studies, given structural similarity to quinoxaline-based inhibitors. Use in vitro enzymatic assays (e.g., PARP-1 activity in HeLa cell lysates) and antiproliferative screens (MTT assay in cancer cell lines). Include positive controls (e.g., Olaparib) and validate via dose-response curves (IC₅₀ calculations) .
  • Data Validation : Triplicate experiments with statistical analysis (ANOVA) to assess significance. Cross-reference with computational docking studies to correlate activity with binding affinity .

Advanced Research Questions

Q. What strategies resolve contradictions in SAR data for quinoxaline sulfonamide derivatives?

  • Methodological Approach :

  • Hypothesis Testing : Compare substituent effects (e.g., ethyl vs. methyl groups on the quinoxaline ring) using combinatorial libraries.
  • Multivariate Analysis : Apply factorial design (e.g., 2³ design) to evaluate interactions between variables (e.g., substituent position, solvent polarity, temperature). Use software like COMSOL Multiphysics for predictive modeling .
  • Contradiction Resolution : If bioactivity data conflicts, perform meta-analysis of published IC₅₀ values and reassess assay conditions (e.g., buffer pH, cell line variability) .

Q. How can computational methods enhance mechanistic understanding of this compound’s interactions?

  • Protocol :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., PARP-1 active site) using AMBER or GROMACS. Focus on sulfonamide group’s hydrogen-bonding interactions.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
    • Data Integration : Cross-correlate computational predictions with experimental IC₅₀ values to identify outliers and refine models .

Experimental Design & Data Analysis

Q. What factorial design parameters optimize reaction yield and selectivity?

  • Design : Use a 3-factor (temperature, catalyst loading, solvent polarity) central composite design. Response variables: yield (%) and purity (HPLC area %).
  • Example Table :

FactorLow LevelHigh LevelOptimal Range
Temperature (°C)80120100–110
Catalyst (mol%)153
Solvent (DMF:H₂O)90:1070:3080:20
  • Analysis : Response surface methodology (RSM) identifies interactions. For instance, high temperature with low solvent polarity maximizes yield but reduces selectivity .

Q. How to address heterogeneous catalysis challenges in scaled-up synthesis?

  • Methodology :

  • Catalyst Screening : Test Pd/C, zeolites, or enzyme-based catalysts for sulfonamide bond formation.
  • Process Control : Implement inline FTIR for real-time monitoring of reaction progress. Use membrane separation (e.g., nanofiltration) to recover catalysts .
    • Data Interpretation : Compare turnover numbers (TON) and activation energies (Eₐ) across catalysts to identify efficiency bottlenecks .

Theoretical & Methodological Frameworks

Q. Which theoretical frameworks guide mechanistic studies of sulfonamide bioactivity?

  • Foundation : Use transition-state theory (TST) to model enzyme inhibition kinetics. Link to Hammett plots to quantify electronic effects of substituents on bioactivity .
  • Advanced Integration : Combine MD simulations with quantum mechanical (QM) calculations (e.g., DFT for electron density maps) to elucidate charge transfer mechanisms .

Q. How to validate novel analytical techniques for characterizing degradation products?

  • Protocol :

  • Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH).
  • Analytical Tools : LC-MS/MS with CID fragmentation identifies degradation pathways. Compare with PubChem’s spectral data (e.g., InChIKey: NLGOJBIXIHFZEV) .
    • Statistical Validation : Use principal component analysis (PCA) to cluster degradation profiles and identify critical stability-indicating parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.